molecular formula C21H15ClN2OS B2568051 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 423731-88-8

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2568051
CAS No.: 423731-88-8
M. Wt: 378.87
InChI Key: BKFVTGRJAVSGKP-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and pharmacological research. The quinazolinone core structure is a privileged scaffold in drug discovery, known for its diverse biological activities (https://en.wikipedia.org/wiki/Quinazolinone). This specific compound features a 4-chlorobenzyl group attached via a sulfanyl bridge at the 2-position and a phenyl substituent at the 3-nitrogen of the dihydroquinazolin-4-one ring. Researchers can explore this molecule as a key intermediate or building block in the synthesis of more complex bioactive compounds. Its structure is related to other documented chlorophenyl-containing quinazolinones, which are often investigated for their potential biological properties (https://pubchem.ncbi.nlm.nih.gov/compound/610478). As with many specialized quinazolinones, its value lies in its utility for developing and screening new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFVTGRJAVSGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The chlorophenylmethylsulfanyl group enhances the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 3-phenyl-3,4-dihydroquinazolin-4-one core but differing in substituents at position 2. Key variations include sulfanyl-linked groups, halogen substitutions, and additional functional moieties.

Sulfanyl Substituent Variations
Compound Name Substituent at Position 2 Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound (4-Chlorophenyl)methyl C₂₁H₁₅ClN₂OS 378.88 Chlorine at para position enhances electronic effects; methyl linker improves stability.
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one 2-(3-Chloro-4-methylphenyl)-2-oxoethyl C₂₃H₁₇ClN₂O₂S 420.91 Oxoethyl spacer increases conformational flexibility; methyl group enhances lipophilicity.
7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one 2-(3,4-Dihydroxyphenyl)-2-oxoethyl + oxolane C₂₃H₂₂ClN₂O₅S 493.94 Dihydroxyphenyl and oxolane groups improve solubility; potential for hydrogen bonding.

Key Observations :

  • The target compound lacks the oxoethyl spacer seen in , which may reduce flexibility but increase metabolic stability.
  • The dihydroxyphenyl group in introduces polarity, contrasting with the hydrophobic chlorophenyl group in the target compound. This difference could influence solubility and bioavailability .
Functional Group Modifications in Quinazolinone Derivatives
Compound Name Substituent at Position 2 Key Functional Groups Pharmacological Notes Reference
QP4 () Hydrazin-1-ylidene-pyrazol-5(4H)-one Pyrazolone + hydrazine Antimicrobial activity via hydrogen bonding with bacterial enzymes.
QP5 () Pyridin-2-ylamino-methyl Pyridine ring Enhanced π-π stacking with aromatic residues in target proteins.
Compound 1e () 4-Chlorophenyl Chlorine substituent Anti-inflammatory activity via COX-2 inhibition; similar electronic profile to target compound.

Key Observations :

  • QP4 and QP5 () replace the sulfanyl group with hydrazine-linked pyrazolone or pyridine moieties, altering electronic properties and biological targets .
  • Compound 1e () shares the 4-chlorophenyl group with the target compound but lacks the sulfanyl linker, suggesting divergent SAR (structure-activity relationship) trends .
Complex Derivatives with Extended Pharmacophores
Compound Name Structure Highlights Potential Applications Reference
Montelukast analogs () Quinoline core + sulfanylcyclopropylacetic acid Leukotriene receptor antagonism (anti-asthmatic)
Triazol-3-one derivatives () 1,2,4-Triazole + dioxolane Antifungal or kinase inhibition

Key Observations :

  • Montelukast analogs () demonstrate how sulfanyl groups in larger scaffolds can target specific receptors, a design principle applicable to quinazolinone optimization .
  • Triazole derivatives () highlight the role of heterocycles in diversifying biological activity, though their structural complexity contrasts with the simpler target compound .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 348.87 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

  • Antimicrobial Activity :
    • Studies have shown that quinazoline derivatives exhibit notable antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability, which facilitates the compound's action against microbial cells .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Properties :
    • Research indicates that derivatives of quinazoline can induce apoptosis in cancer cell lines. The compound showed cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects :
    • In models of neuroinflammation, the compound exhibited protective effects against neuronal damage induced by lipopolysaccharide (LPS), suggesting its potential role in neurodegenerative diseases such as Parkinson's disease .

The biological activity is attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
  • Receptor Modulation : It may also interact with various receptors, modulating signaling pathways critical for cell survival and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryInhibits COX-2 and iNOS expression
AnticancerInduces apoptosis in A549 and Caco-2 cell lines
NeuroprotectiveProtects against LPS-induced neuronal damage

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of several quinazoline derivatives, including the target compound. Results indicated a strong correlation between structural modifications (like the chlorophenyl group) and enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanism :
    • In a controlled experiment using LPS-stimulated microglial cells, the compound was shown to significantly reduce nitric oxide production, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 4-chlorobenzaldehyde derivatives with thioacetamide or thiol-containing intermediates. Key steps include:
    • Refluxing in polar solvents (e.g., ethanol, methanol) at 70–90°C for 6–12 hours to form the quinazolinone core .
    • Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
  • Optimization : Reaction yields depend on pH control (neutral to slightly basic), solvent polarity, and temperature stability. Side reactions (e.g., oxidation of sulfanyl groups) are minimized by inert atmospheres (N₂/Ar) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirmation?

  • Key Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and confirms regiochemistry .
    • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) validate the quinazolinone scaffold .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 381.07 for C₂₁H₁₆ClN₂OS) .

Q. What preliminary biological activities are reported for quinazolinone derivatives, and how are these assays designed?

  • Activity : Quinazolinones exhibit antimicrobial, anti-inflammatory, or kinase-inhibitory properties. For example:
    • Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) with ampicillin as a positive control .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 24–72-hour exposure .
  • Controls : Include solvent-only (DMSO) and reference drugs (e.g., doxorubicin for cytotoxicity) .

Q. What analytical methods ensure purity and stability during storage?

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) confirms >95% purity .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How are reaction intermediates and side products identified in complex syntheses?

  • Approach :
    • LC-MS/MS : Traces low-abundance intermediates (e.g., Schiff base adducts) during stepwise synthesis .
    • Isolation : Flash chromatography separates side products (e.g., over-oxidized sulfones) for structural analysis .
  • Case Study : In a 2023 study, undesired dimerization was resolved by reducing reaction temperature from 90°C to 60°C .

Q. What advanced techniques resolve crystallographic or stereochemical uncertainties?

  • X-Ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C-S-C ~105°) and confirms the dihydroquinazolinone chair conformation .
  • DFT Calculations : Molecular modeling (e.g., Gaussian 16) predicts electronic distributions and reactive sites (e.g., electrophilic C4 position) .

Q. How are contradictory bioactivity data reconciled across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from:
    • Assay variability (e.g., ATP concentration in kinase assays).
    • Solubility differences (DMSO vs. aqueous buffers) .
  • Resolution : Normalize data to internal controls and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Strategies :
    • Enzyme Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) identify competitive/non-competitive binding to targets like DHFR .
    • Molecular Docking : AutoDock Vina simulates interactions with protein active sites (e.g., COX-2 for anti-inflammatory activity) .

Q. How is environmental fate assessed for this compound?

  • Ecotoxicology :
    • Biodegradation : OECD 301F tests measure mineralization in activated sludge .
    • Bioaccumulation : Log P values (~3.2) predict moderate accumulation in lipid-rich tissues .

Q. What formulation strategies address solubility limitations in biological assays?

  • Solutions :
    • Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance aqueous solubility .
    • Nanoemulsions (e.g., PLGA nanoparticles) improve bioavailability in in vivo models .

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